molecular formula C22H21BrN2O4S B4923403 N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

货号 B4923403
分子量: 489.4 g/mol
InChI 键: VABRJRAHPZLBOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been the subject of numerous scientific studies.

作用机制

The mechanism of action of N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 involves the inhibition of several key enzymes involved in cancer cell growth and proliferation. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK signaling pathway, and VEGF receptors, which are involved in angiogenesis. By blocking these pathways, N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been shown to have several biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that it can reduce tumor growth and metastasis, improve survival rates, and reduce the incidence of side effects associated with chemotherapy.

实验室实验的优点和局限性

One of the main advantages of using N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment, as it can potentially reduce the side effects associated with traditional chemotherapy. However, one limitation of using N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 in lab experiments is its relatively low solubility, which can limit its effectiveness in certain applications.

未来方向

There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006. One potential area of investigation is the development of new formulations or delivery methods that can improve its solubility and effectiveness. Another area of research is the identification of biomarkers that can predict patient response to N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006, which can help to personalize treatment plans and improve outcomes. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 as a cancer treatment.

合成方法

The synthesis of N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 involves several steps, including the reaction of 4-bromobenzylamine with 4-ethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006. The synthesis of this compound has been well-documented in the scientific literature and has been optimized for large-scale production.

科学研究应用

N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, including RAF kinases and VEGF receptors. As a result, it has been investigated as a potential treatment for a variety of cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

属性

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-2-29-20-14-10-18(11-15-20)24-22(26)16-25(19-12-8-17(23)9-13-19)30(27,28)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABRJRAHPZLBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromophenyl)-N-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。